
Efficacy and safety comparison between TAF
and TDF in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Tenofovir alafenamide-d5

Cat. No.: B2423890 Get Quote

An In-depth Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate

(TDF) in Clinical Studies

Introduction
Tenofovir is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus

(HIV) and Chronic Hepatitis B (CHB) infection. It is a nucleotide reverse transcriptase inhibitor

(NRTI) that requires intracellular phosphorylation to its active diphosphate form to exert its

antiviral effect.[1][2] The two most prominent oral prodrugs of tenofovir are tenofovir disoproxil

fumarate (TDF) and the newer tenofovir alafenamide (TAF).

TDF, approved in 2001, has demonstrated high efficacy and has been widely used.[3] However,

its use is associated with potential renal and bone toxicity, linked to the high plasma

concentrations of tenofovir required for therapeutic effect.[3][4] TAF was developed as a novel

prodrug to more efficiently deliver tenofovir into target cells (lymphocytes and hepatocytes).[5]

[6] This results in significantly lower plasma tenofovir levels—approximately 90% lower than

with TDF—thereby reducing off-target exposure to the kidneys and bone and improving its

safety profile.[6][7][8]

This guide provides an objective comparison of the efficacy and safety of TAF and TDF,

supported by data from key clinical trials and meta-analyses, for an audience of researchers,

scientists, and drug development professionals.
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Mechanism of Action: A Tale of Two Prodrugs
Both TAF and TDF are inactive prodrugs that must be metabolized to the active antiviral agent,

tenofovir diphosphate (TFV-DP). However, their activation pathways differ significantly, which is

the basis for their distinct safety profiles.

Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in

the plasma by esterases to release tenofovir.[4] This tenofovir is then taken up by cells and

phosphorylated to the active TFV-DP. This process leads to high circulating levels of

tenofovir in the plasma, exposing non-target organs like the kidneys and bones to the drug.

[4]

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized

intracellularly, within lymphocytes and hepatocytes, by the enzyme cathepsin A.[4][8] This

targeted intracellular conversion to tenofovir, and subsequent phosphorylation to TFV-DP,

achieves high intracellular concentrations of the active metabolite with much lower systemic

plasma tenofovir levels.[6][8]

This difference in activation is visualized in the pathway diagram below.
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Caption: Intracellular activation pathways of TAF and TDF.

Efficacy Comparison
Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of

virologic efficacy for both HIV and HBV treatment.

HIV-1 Treatment
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In treatment-naïve adults with HIV-1, TAF-containing regimens have shown similar or, in some

cases, superior virologic suppression rates compared to TDF-containing regimens. A meta-

analysis of seven randomized controlled trials (RCTs) involving 6,269 participants found similar

virologic suppression effects at weeks 24, 48, and 96.[9] However, some analyses have found

a modest but statistically significant advantage for TAF when used in regimens boosted with

ritonavir or cobicistat.[6][10][11] In unboosted regimens, which are more common in modern

HIV treatment, no significant difference in efficacy is typically observed.[6][10][11]

Table 1: Virologic Suppression in HIV-1 Treatment-Naïve Adults (Selected Studies)

Study / Analysis
Regimen
Comparison

Timepoint

Virologic
Suppression (HIV-1
RNA <50
copies/mL)

Arribas et al., 2017
E/C/F/TAF vs.
E/C/F/TDF

Week 144 84.2% vs. 80.0%

Avihingsanon et al.,

2023[12]

B/F/TAF vs.

DTG+F/TDF

(HIV/HBV Co-

infection)

Week 48 95% vs. 91%

Avihingsanon et al.,

2023[12]

B/F/TAF vs.

DTG+F/TDF

(HIV/HBV Co-

infection)

Week 96 87% vs. 88%

Meta-analysis (Guo et

al., 2020)[9]

TAF-based vs. TDF-

based
Week 48 90.7% vs. 89.5%

| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-based | Week 96 | 86.2% vs. 84.8% |

E/C/F = Elvitegravir/Cobicistat/Emtricitabine; B/F = Bictegravir/Emtricitabine; DTG =

Dolutegravir

Chronic Hepatitis B (CHB) Treatment
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For CHB, TAF has demonstrated comparable efficacy to TDF in achieving virological

suppression. Meta-analyses of RCTs have consistently found no significant difference between

the two drugs in reducing HBV DNA to undetectable levels.[13][14] However, several studies

and meta-analyses have shown that TAF is superior to TDF in achieving normalization of

alanine aminotransferase (ALT) levels, a key marker of liver inflammation.[13][14][15]

Table 2: Efficacy in Chronic Hepatitis B Treatment (Selected Studies at Week 96)

Study / Analysis Endpoint TAF TDF

Buti et al., 2019[15]
(HBeAg-positive)

HBV DNA <29
IU/mL

73% 75%

Buti et al., 2019[15]

(HBeAg-negative)
HBV DNA <29 IU/mL 90% 91%

Buti et al., 2019[15]

(Pooled)
ALT Normalization Significantly higher Lower

Meta-analysis (Husa

et al., 2023)[13]

HBV DNA

Suppression
RR=1.00 -

| Meta-analysis (Husa et al., 2023)[13] | ALT Normalization | RR=1.38 (Favors TAF) | - |

RR = Risk Ratio

Safety Comparison
The primary advantage of TAF over TDF lies in its improved safety profile, particularly

concerning renal and bone health.

Renal Safety
The higher plasma tenofovir concentrations associated with TDF lead to greater exposure and

potential toxicity to the proximal renal tubules.[4] A large pooled analysis of 26 clinical trials,

including over 9,000 participants, demonstrated the superior renal safety of TAF.[7][16][17]

Participants receiving TAF had significantly more favorable changes in renal biomarkers.

Critically, there were no cases of proximal renal tubulopathy (a specific type of kidney damage)
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in the TAF group, compared to 10 cases in the TDF group.[7][16] Discontinuations due to renal

adverse events were also significantly lower with TAF.[7][16]

Table 3: Key Renal Safety Outcomes

Parameter TAF TDF P-value Source

Pooled Analysis

(N=9322)

Proximal Renal

Tubulopathy

Cases

0 10 <0.001
Pozniak et al.,

2019[7][16]

Discontinuation

due to Renal AE
3 / 6360 (0.05%)

14 / 2962

(0.47%)
<0.001

Pozniak et al.,

2019[7][16]

Meta-analysis

(CHB)

Change in

Serum

Creatinine (MD)

Favored TAF

(-0.02)
- <0.00001

Husa et al.,

2023[13]

| Change in eGFR (MD) | Favored TAF (+3.55) | - | <0.0001 | Husa et al., 2023[13] |

AE = Adverse Event; MD = Mean Difference; eGFR = estimated Glomerular Filtration Rate

Bone Safety
TDF is known to cause a greater decrease in bone mineral density (BMD) compared to other

antiretrovirals.[18][19] Numerous studies have confirmed that TAF has a significantly smaller

impact on bone health.[9][18][19] In studies of CHB patients followed for 96 weeks, the mean

percentage decrease in hip and spine BMD was substantially less in patients receiving TAF

compared to TDF.[15][19][20] Furthermore, studies where patients were switched from a TDF-

containing regimen to a TAF-containing regimen showed significant improvements in both

spine and hip BMD.[18][21][22]

Table 4: Bone Mineral Density (BMD) Changes
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Study / Population Timepoint
Mean % Change in
Hip BMD

Mean % Change in
Spine BMD

CHB Treatment TAF vs. TDF TAF vs. TDF

Agarwal et al.,

2018[19]
Week 96

-0.33% vs. -2.51%

(p<0.001)

-0.75% vs. -2.57%

(p<0.001)

HIV Treatment-Naïve

Sax et al., 2015[18] Week 48
-0.6% vs. -2.4%

(p<0.001)

-1.0% vs. -3.4%

(p<0.001)

HIV Switch Study
Switch to TAF vs. Stay

on TDF

Switch to TAF vs. Stay

on TDF

| Mills et al., 2018[18] | Week 48 | +1.5% vs. -0.3% (p<0.001) | +1.6% vs. -0.4% (p<0.001) |

Lipid Profile
An important distinction in the safety profiles is the effect on lipids. TAF has been associated

with less favorable lipid profiles compared to TDF. Studies have shown that patients taking TAF

experience greater increases in total cholesterol and low-density lipoprotein (LDL) cholesterol.

[13] This is thought to be partly due to a lipid-lowering effect of TDF that is absent with TAF.

This aspect requires careful monitoring in patients with pre-existing cardiovascular risk factors.

Table 5: Lipid Profile Changes

Parameter Finding Source

LDL Cholesterol
TAF associated with
higher levels

Husa et al., 2023[13]

| Total Cholesterol | TAF associated with higher levels | Maggiolo et al., 2019[21] |

Experimental Protocols: Pivotal Phase 3 CHB Trials
(Studies 108 & 110)
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The methodologies of the pivotal, international, randomized, double-blind Phase 3 trials

comparing TAF and TDF for CHB treatment (NCT01940341 and NCT01940471) provide a

clear example of the rigorous evaluation undertaken.[5][15]

Study Design: Two concurrent Phase 3, randomized, double-blind, active-controlled, non-

inferiority trials. One study enrolled HBeAg-negative patients and the other HBeAg-positive

patients.

Participant Population: Treatment-naïve and treatment-experienced adults with chronic HBV

infection. Key inclusion criteria included HBV DNA levels ≥20,000 IU/mL (HBeAg-positive) or

≥2,000 IU/mL (HBeAg-negative) and ALT levels >60 U/L for males or >38 U/L for females.

[23][24]

Intervention: Participants were randomized in a 2:1 ratio to receive either TAF 25 mg once

daily or TDF 300 mg once daily.

Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 29 IU/mL

at Week 48.

Secondary and Safety Endpoints: Included ALT normalization, serological responses

(HBeAg/HBsAg loss/seroconversion), and safety assessments, with a focus on changes in

renal function (serum creatinine, eGFR) and bone mineral density (hip and spine BMD by

DXA scan) at weeks 24, 48, and 96.[15]
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Patient Screening
(CHB, HBeAg+ or HBeAg-,

Elevated ALT, High HBV DNA)

Randomization (2:1)

Arm A:
TAF 25 mg once daily

n=866

Arm B:
TDF 300 mg once daily

n=432

Follow-up Assessments
(Weeks 24, 48, 96, etc.)

Efficacy Endpoints:
- HBV DNA <29 IU/mL

- ALT Normalization
- Seroconversion

Safety Endpoints:
- Renal Biomarkers (eGFR, SCr)

- Bone Mineral Density (DXA)
- Adverse Events

Data Analysis
(Non-inferiority for Efficacy,

Superiority for Safety)
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Caption: Workflow for pivotal Phase 3 TAF vs. TDF trials in CHB.

Summary of Comparative Outcomes
The clinical data presents a clear picture of the relative strengths and weaknesses of TAF and

TDF. TAF maintains the high antiviral efficacy of TDF while significantly mitigating the

associated risks of renal and bone toxicity.
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Caption: Logical relationship of TAF vs. TDF key outcomes.

Conclusion
Clinical evidence from numerous randomized controlled trials and large-scale meta-analyses

robustly supports that Tenofovir Alafenamide (TAF) offers a significant evolution over Tenofovir

Disoproxil Fumarate (TDF). TAF provides comparable high-level virologic suppression for the

treatment of both HIV and CHB.[10][13][14] Its key advantage is a markedly improved safety

profile, with significantly lower risks of renal and bone toxicity due to its targeted intracellular

delivery and lower systemic tenofovir exposure.[7][15][16][19] While the potential for increased

lipid levels with TAF necessitates monitoring, its favorable bone and renal outcomes make it a

preferred therapeutic option, particularly for patients with, or at risk for, kidney or bone disease,

and for long-term antiretroviral therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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